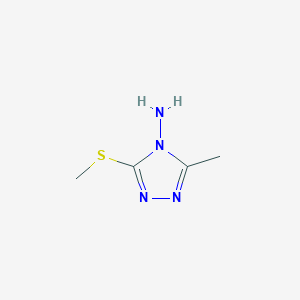

3-Methyl-5-(methylthio)-4h-1,2,4-triazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-5-(methylthio)-4h-1,2,4-triazol-4-amine is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both methyl and methylthio groups on the triazole ring can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(methylthio)-4h-1,2,4-triazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-amino-5-mercapto-1,2,4-triazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(methylthio)-4h-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-5-(methylthio)-4h-1,2,4-triazol-4-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is a common pharmacophore in many bioactive molecules.

Agriculture: It can be used as a precursor for the synthesis of agrochemicals, including herbicides and fungicides.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(methylthio)-4h-1,2,4-triazol-4-amine depends on its application:

Biological Activity: The compound can interact with various biological targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential biomolecules in pathogens.

Chemical Reactivity: The presence of the methylthio group can influence the electron density on the triazole ring, affecting its reactivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

3-Methyl-4-amino-5-mercapto-1,2,4-triazole: Similar structure but with a mercapto group instead of a methylthio group.

5-Methylthio-1,2,4-triazole-3-thiol: Contains a thiol group instead of an amino group.

4-Amino-3-methyl-1,2,4-triazole-5-thiol: Similar structure but with a thiol group at a different position.

Uniqueness

3-Methyl-5-(methylthio)-4h-1,2,4-triazol-4-amine is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The combination of a methylthio group and an amino group on the triazole ring provides distinct properties that can be exploited in various applications.

Biological Activity

3-Methyl-5-(methylthio)-4H-1,2,4-triazol-4-amine is a compound belonging to the triazole family, which has garnered attention in pharmaceutical and agricultural chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₄H₈N₄S

- Molecular Weight : 144.20 g/mol

- CAS Registry Number : 84827-78-1

Biological Activity Overview

Triazole derivatives have been extensively studied for their wide range of biological activities, including but not limited to:

- Antifungal

- Antibacterial

- Antioxidant

- Anticancer

- Anti-inflammatory effects

Antifungal Activity

Triazoles are known for their antifungal properties, particularly due to their ability to inhibit fungal cytochrome P450 enzymes. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes. Studies have shown that this compound exhibits significant antifungal activity against various fungal strains.

Antibacterial Activity

The antibacterial properties of triazole derivatives have also been documented. Research indicates that this compound demonstrates effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest robust antibacterial potential.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS. The results indicate that it possesses significant free radical scavenging ability, comparable to standard antioxidants like ascorbic acid.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in microbial growth.

- Cell Membrane Disruption : By affecting the synthesis of ergosterol in fungi and other membrane components in bacteria.

- Free Radical Scavenging : The presence of the methylthio group enhances its ability to neutralize reactive oxygen species (ROS).

Research Findings and Case Studies

Properties

CAS No. |

65901-92-0 |

|---|---|

Molecular Formula |

C4H8N4S |

Molecular Weight |

144.20 g/mol |

IUPAC Name |

3-methyl-5-methylsulfanyl-1,2,4-triazol-4-amine |

InChI |

InChI=1S/C4H8N4S/c1-3-6-7-4(9-2)8(3)5/h5H2,1-2H3 |

InChI Key |

RCNIVPWINMSHOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N1N)SC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.